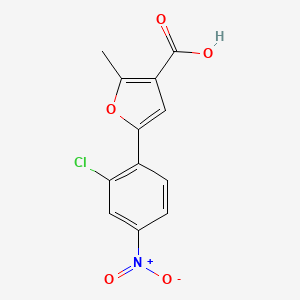

5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

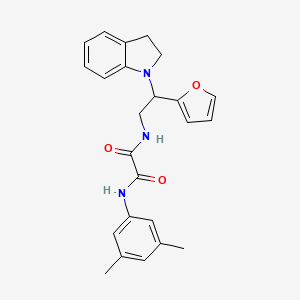

5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is a small molecule . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

The molecular formula of this compound is C11H6ClNO5 . The average molecular weight is 267.622 Da . The structure includes a furan ring attached to a carboxylic acid group and a 2-chloro-4-nitrophenyl group .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications :Research has explored the synthesis and characterization of new carboxylic acid derivatives and their organotin(IV) complexes for antimicrobial activities. These complexes, derived from similar furan and nitrophenyl containing compounds, have been evaluated against a range of fungi and bacteria, showing significant antimicrobial properties (Dias et al., 2015). This suggests that 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid could potentially be explored for its antimicrobial properties, given its structural similarity.

Catalysis and Chemical Transformations :The compound's structure implies potential utility in catalysis and chemical transformations. For instance, ruthenium-catalyzed reduction of nitroarenes to aminoarenes using formic acid is a process where compounds with nitro groups play a critical role (Watanabe et al., 1984). This indicates that this compound could serve as a substrate or intermediate in similar catalytic reduction processes.

Material Science and Organic Synthesis :Compounds with furan and nitrophenyl groups are often used in the synthesis of organic materials and molecules with specific properties, such as fluorescence or electronic characteristics. For example, the synthesis and transformations of furazan and pyrazole derivatives demonstrate the utility of nitro-substituted compounds in producing materials with desired chemical properties (Kormanov et al., 2017). This suggests potential applications of this compound in the development of new materials or as intermediates in organic synthesis.

Mecanismo De Acción

Target of Action

The primary target of 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins .

Mode of Action

It is likely that the compound interacts with the enzyme, potentially inhibiting its function .

Biochemical Pathways

Given its target, it can be inferred that it may impact protein synthesis pathways, specifically the process of n-terminal methionine excision, a crucial step in protein maturation .

Result of Action

Given its potential inhibitory effect on methionine aminopeptidase, it could impact protein synthesis and maturation processes within the cell .

Propiedades

IUPAC Name |

5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(14(17)18)4-10(8)13/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDOIOPVHSICMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2971124.png)

![Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B2971127.png)

![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)

![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)

![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)

![ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2971147.png)